![molecular formula C7H11ClN2O3S B2392451 4-Amino-2-methoxybenzenesulfonamide;hydrochloride CAS No. 2260935-89-3](/img/structure/B2392451.png)
4-Amino-2-methoxybenzenesulfonamide;hydrochloride
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Overview
Description
“4-Amino-2-methoxybenzenesulfonamide;hydrochloride”, also known as Methazolamide, is a sulfonamide derivative. It has a molecular weight of 238.69 . It is commonly used as a carbonic anhydrase inhibitor.
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-2-methoxybenzenesulfonamide hydrochloride . The InChI code is 1S/C7H10N2O3S.ClH/c1-12-6-4-5(8)2-3-7(6)13(9,10)11;/h2-4H,8H2,1H3,(H2,9,10,11);1H .
Physical And Chemical Properties Analysis
Scientific Research Applications
α<SUB>1A</SUB> Receptor Blocker in Urology and Prostate Health
- Application :
- Benign Prostatic Hyperplasia (BPH) : Tamsulosin is clinically significant for managing BPH. It improves urinary flow, reduces hesitancy, and decreases residual urine volume .
- Lower Urinary Tract Symptoms (LUTS) : Men with LUTS, even without prostate enlargement, benefit from tamsulosin therapy .
- Selective α<SUB>1A</SUB> Blockade : Unlike earlier α-adrenergic antagonists, tamsulosin has minimal impact on blood pressure and vascular tone .
Analytical Methods for Tamsulosin Hydrochloride Determination
- Methods :
Veterinary Medicine
- Animal Health : Tamsulosin’s α<SUB>1A</SUB> receptor blockade is also relevant in veterinary medicine. For instance, it has been studied in male goats .
Novel Drug Delivery Systems
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Mode of Action
Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .
Biochemical Pathways
Sulfonamides are known to interfere with the bacterial synthesis of folic acid, a crucial component for nucleic acid synthesis and cell growth .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by sulfonamides generally results in the prevention of bacterial cell growth .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and use only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
4-amino-2-methoxybenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S.ClH/c1-12-6-4-5(8)2-3-7(6)13(9,10)11;/h2-4H,8H2,1H3,(H2,9,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBNMNPLWGJAIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)S(=O)(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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